molecular formula C16H17NaO11S B13716329 4-Methylumbelliferyl b-D-galactopyranoside-6-sulphate sodium salt

4-Methylumbelliferyl b-D-galactopyranoside-6-sulphate sodium salt

Cat. No.: B13716329
M. Wt: 440.4 g/mol
InChI Key: KHTOBGQRIASILC-GQWHDXKGSA-M
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Description

4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt: is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-galactosidase, an enzyme that hydrolyzes the compound to release 4-methylumbelliferone, which fluoresces under ultraviolet light. This property makes it valuable for detecting and quantifying beta-galactosidase activity in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactopyranosyl donor. This reaction is usually catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate.

    Deprotection: The protective groups on the galactopyranosyl moiety are removed under acidic or basic conditions to yield 4-methylumbelliferyl beta -D-galactopyranoside.

    Sulfation: The hydroxyl group at the 6-position of the galactopyranoside is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.

    Neutralization: The resulting sulfate ester is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The primary reaction of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt is hydrolysis by beta-galactosidase, resulting in the release of 4-methylumbelliferone and galactose-6-sulfate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical biochemical applications.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Fluorometric Assays: Used as a substrate in fluorometric assays to detect and quantify beta-galactosidase activity.

Biology:

Medicine:

    Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

Industry:

Mechanism of Action

Mechanism: The compound acts as a substrate for beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under ultraviolet light. This fluorescence can be measured to quantify enzyme activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17NaO11S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14-,15-,16+;/m0./s1

InChI Key

KHTOBGQRIASILC-GQWHDXKGSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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